Azomycinarabinosid

Übersicht

Beschreibung

Azomycin arabinoside (AzoAra) is a unique compound that has been studied for its potential to be used in a variety of scientific applications. It is an antimicrobial agent and a synthetic analog of the naturally occurring antibiotic azithromycin. AzoAra is a derivative of the naturally occurring sugar arabinose and is composed of two molecules of azithromycin bound to a sugar backbone. AzoAra has been studied for its potential to be used in a variety of scientific applications, such as in antimicrobial agents, in drug delivery systems, and in cell culture systems.

Wissenschaftliche Forschungsanwendungen

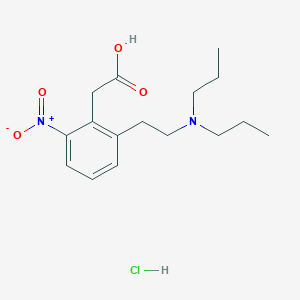

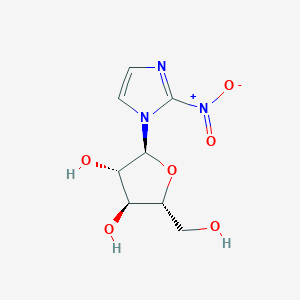

Azomycinarabinosid, auch bekannt unter seinem chemischen Namen (2R,3S,4S,5S)-2-(Hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolan-3,4-diol, ist eine Verbindung mit verschiedenen wissenschaftlichen Forschungsanwendungen. Nachfolgend finden Sie eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.

Tumor-Hypoxie-Bildgebung

This compound, das mit Fluor-18 markiert ist, um 18F-Fluorothis compound (18F-FAZA) zu erzeugen, wird als PET-Tracer für die Visualisierung von Tumorhypoxie verwendet . Tumorhypoxie ist ein Zustand, bei dem Tumorgewebe von Sauerstoffmangel betroffen ist, was die Reaktion des Tumors auf Therapien beeinflussen kann und prognostische Bedeutung hat. 18F-FAZA hat eine überlegene Biokinetik gezeigt, was auf eine vielversprechende Zukunft in der hypoxiespezifischen Tumorbildgebung hindeutet .

Potenzial zur Radiosensibilisierung

Die Verbindung wurde auf ihr hypoxieselektiver Radiosensibilisierungspotenzial untersucht. Radiosensibilisatoren sind Mittel, die Krebszellen empfindlicher gegenüber Strahlentherapie machen. This compound-Derivate, wie β-2-FAZA und β-3-FAZL, wurden synthetisiert und zeigen ähnliche Radiosensibilisierungseigenschaften wie FAZA, mit Sensibilisierungserhöhungsraten (SER) von etwa 1,8 für HCT-116-Zellen .

Diagnosewerkzeug in Krebs-Kliniken

This compound wird in Krebs-Kliniken häufig als Diagnosewerkzeug verwendet. Seine hypoxiespezifische Aufnahme und schnelle Blutclearance tragen zu guten Tumor-zu-Hintergrund-Verhältnissen und hohem Bildkontrast bei, was es zu einer wirksamen Verbindung für die Diagnose von Tumorhypoxie macht .

Vergleichende Studien mit anderen Tracern

Studien haben 18F-FAZA mit anderen Standard-Hypoxie-Tracern wie Fluoromisonidazol (18F-FMISO) verglichen. Diese Studien helfen dabei, die Wirksamkeit von this compound bei der Erkennung von Tumor-Gewebe-Hypoxie zu verstehen und die Sauerstoffabhängigkeit seiner Aufnahme zu überprüfen .

Forschung zu Biokinetik und Aufnahmemechanismen

Es wurden Forschungsarbeiten durchgeführt, um die Sauerstoffabhängigkeit der 18F-FAZA-Aufnahme in Murin-Tumormodellen zu überprüfen. Diese Forschung ist entscheidend für das Verständnis der Biokinetik der Verbindung und ihrer Aufnahmemechanismen, die für ihre Anwendung in der Tumorbildgebung unerlässlich sind .

Entwicklung neuer Azomycin-Nukleoside

Die Synthese und Bewertung neuer Azomycin-Nukleoside, die Derivate von this compound sind, wurde untersucht. Diese Derivate haben das Potenzial, die Eigenschaften der ursprünglichen Verbindung zu verbessern, z. B. die Verbesserung der Aufnahmeverhältnisse und die Bereitstellung eines besseren Bildkontrasts .

Wirkmechanismus

Target of Action

Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .

Mode of Action

Azomycin arabinoside interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .

Biochemical Pathways

For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of azomycin arabinoside’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of azomycin arabinoside. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.

Safety and Hazards

Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .

Biochemische Analyse

Biochemical Properties

Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of Azomycin arabinoside into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts Azomycin arabinoside into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .

Cellular Effects

Azomycin arabinoside exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, Azomycin arabinoside affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .

Molecular Mechanism

The molecular mechanism of Azomycin arabinoside involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, Azomycin arabinoside can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azomycin arabinoside change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that Azomycin arabinoside can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .

Dosage Effects in Animal Models

The effects of Azomycin arabinoside vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, Azomycin arabinoside can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

Azomycin arabinoside is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, Azomycin arabinoside can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .

Transport and Distribution

The transport and distribution of Azomycin arabinoside within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of Azomycin arabinoside into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of Azomycin arabinoside is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .

Subcellular Localization

Azomycin arabinoside exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct Azomycin arabinoside to specific compartments. The subcellular localization of Azomycin arabinoside is critical for its ability to induce DNA damage and disrupt cellular processes .

Eigenschaften

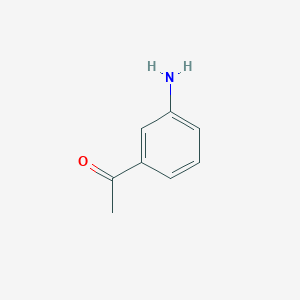

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPYEWPQCQPUJN-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

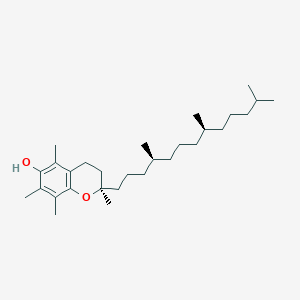

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)

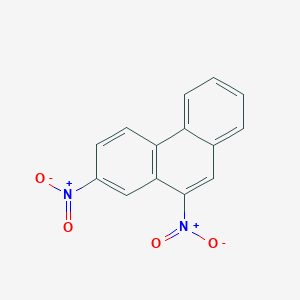

![N,5-dimethyl-2-[4-methyl-2-[4-methyl-2-[4-methyl-2-[(E)-2-phenylethenyl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-5H-1,3-thiazol-4-yl]-1,3-oxazole-4-carboxamide](/img/structure/B120564.png)

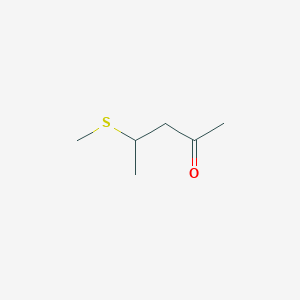

![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)